4-Chloro-2-methoxy-3-pyridinamine 4-Chloro-2-methoxy-3-pyridinamine
Brand Name: Vulcanchem
CAS No.: 934180-49-1
VCID: VC7926822
InChI: InChI=1S/C6H7ClN2O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3
SMILES: COC1=NC=CC(=C1N)Cl
Molecular Formula: C6H7ClN2O
Molecular Weight: 158.58 g/mol

4-Chloro-2-methoxy-3-pyridinamine

CAS No.: 934180-49-1

Cat. No.: VC7926822

Molecular Formula: C6H7ClN2O

Molecular Weight: 158.58 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-methoxy-3-pyridinamine - 934180-49-1

Specification

CAS No. 934180-49-1
Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
IUPAC Name 4-chloro-2-methoxypyridin-3-amine
Standard InChI InChI=1S/C6H7ClN2O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3
Standard InChI Key FDXOBZYYZRKVDK-UHFFFAOYSA-N
SMILES COC1=NC=CC(=C1N)Cl
Canonical SMILES COC1=NC=CC(=C1N)Cl

Introduction

Nomenclature and Structural Features

The systematic IUPAC name 4-chloro-2-methoxy-3-pyridinamine denotes a pyridine ring substituted with chlorine at position 4, methoxy (-OCH₃) at position 2, and an amine (-NH₂) at position 3 (Figure 1). This arrangement places electron-donating (methoxy) and electron-withdrawing (chlorine) groups in proximity, potentially influencing reactivity and intermolecular interactions .

Table 1: Comparative Structural Data for Related Chlorinated Methoxypyridines

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituents (Positions)
4-Chloro-2-methoxy-3-pyridinamineC₆H₆ClN₂O173.58Cl (4), OCH₃ (2), NH₂ (3)
4-Chloro-3-methoxy-2-methylpyridine C₇H₈ClNO157.60Cl (4), OCH₃ (3), CH₃ (2)
4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride C₇H₈Cl₂NO·HCl228.50Cl (4), OCH₃ (3), CH₂Cl (2), HCl

The absence of direct experimental data for 4-chloro-2-methoxy-3-pyridinamine necessitates reliance on computational predictions. Density functional theory (DFT) calculations suggest a planar pyridine ring with bond angles and lengths consistent with aromatic systems. The amine group’s lone pair may participate in resonance, slightly altering electron density across the ring .

Synthetic Pathways and Reactivity

While no explicit synthesis for 4-chloro-2-methoxy-3-pyridinamine is documented, analogous compounds provide methodological clues. For example, 4-chloro-3-methoxy-2-methylpyridine is synthesized via nucleophilic substitution or catalytic coupling reactions . A plausible route for the target compound could involve:

  • Amination of 4-chloro-2-methoxy-3-nitropyridine: Reduction of a nitro group to an amine using hydrogenation or catalytic transfer hydrogenation .

  • Methoxy Introduction via Ullmann Coupling: Reaction of 4-chloro-3-amino-2-iodopyridine with methanol in the presence of a copper catalyst .

Key Challenges:

  • Regioselective amination without disturbing the chloro or methoxy groups.

  • Avoiding over-reduction or side reactions at elevated temperatures .

Physicochemical Properties

Predicted Properties (via QSAR Models):

  • Boiling Point: ~206°C (similar to 4-chloro-3-methoxy-2-methylpyridine) .

  • Density: 1.16–1.20 g/cm³ (aligned with chlorinated pyridines) .

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to amine and methoxy groups; low in water (logP ≈ 2.05) .

Spectroscopic Characteristics:

  • ¹H NMR: Distinct signals for NH₂ (δ 5.2–5.5 ppm), OCH₃ (δ 3.8–4.0 ppm), and aromatic protons (δ 7.1–8.3 ppm) .

  • IR Spectroscopy: Stretches for N-H (3350 cm⁻¹), C-O (1250 cm⁻¹), and C-Cl (750 cm⁻¹) .

CompoundGHS Hazard StatementsPrecautionary Measures
4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride H315, H319, H335P261, P305+P351+P338, P405
4-Chloro-3-methoxy-2-methylpyridine H302, H315, H319, H335P261, P305+P351+P338

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